molecular formula C10H11FO B1408517 ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol CAS No. 681806-67-7

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol

Cat. No. B1408517
CAS RN: 681806-67-7
M. Wt: 166.19 g/mol
InChI Key: QMCPVKXHJADEGK-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopropyl compounds, which are known for their unique chemical and biological properties.

Scientific Research Applications

Organocatalysis

(1R,3S,4S)-2-Azanorbornyl-3-methanol, a compound synthesized from (R)-1-phenylethylamine, was used as a catalyst in the enantioselective epoxidation of α,β-enones. This process resulted in the formation of corresponding epoxides with high yields and enantioselectivities at room temperature.

Molecular Structure Analysis

(1-Fluorocyclopropyl)methanol was analyzed using microwave spectroscopy, highlighting its distinct molecular structure. The study revealed an internal hydrogen bond formed between the fluorine atom and the hydrogen atom of the hydroxyl group.

Chemical Reactivity and Transformations

Research on 1-fluoro-1-bromo-2-arylcyclopropanes provided insights into their chemical reactivity, showing distinct behaviors in the presence of bases and electrophilic agents, and highlighting the influence of electron-donor substituents.

Enzymatic Processes in Synthesis

The synthesis of enantiopure monofluorinated phenylcyclopropanes utilized lipase-catalyzed acylation and transesterification, demonstrating the effectiveness of enzymatic processes in producing stereochemically complex molecules.

Stereochemistry in Organic Synthesis

(2S,3S)-(+)-(3-Phenylcyclopropyl)Methanol is an example of a compound where stereochemistry plays a critical role in its synthesis, emphasizing the importance of stereochemical considerations in organic synthesis.

Fluorination Reactions

Studies on fluoroalkoxylation reactions revealed the influence of alkene and alcohol structures on the stereochemistry and rate of fluorination, showing the nuanced effects of molecular structure on chemical reactivity.

Antiviral Activity of Cyclopropanoid Nucleosides

Research on monofluorinated cyclopropanoid nucleosides explored their potential as antiviral agents, showing specific activity against certain viruses, and highlighting the role of fluorinated compounds in medicinal chemistry.

properties

IUPAC Name

[(1R,2S)-2-fluoro-1-phenylcyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCPVKXHJADEGK-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CO)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@]1(CO)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
Reactant of Route 2
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
Reactant of Route 3
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
Reactant of Route 4
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
Reactant of Route 5
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
Reactant of Route 6
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.